molecular formula C9H13N3O B6588948 N-methyl-2-[methyl(pyridin-2-yl)amino]acetamide CAS No. 1872792-11-4

N-methyl-2-[methyl(pyridin-2-yl)amino]acetamide

Cat. No.: B6588948
CAS No.: 1872792-11-4
M. Wt: 179.22 g/mol
InChI Key: PYBYWDUSNAQRPR-UHFFFAOYSA-N
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Description

N-methyl-2-[methyl(pyridin-2-yl)amino]acetamide is a chemical compound that belongs to the class of amides It is characterized by the presence of a pyridine ring, which is a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-[methyl(pyridin-2-yl)amino]acetamide can be achieved through several methods. One common approach involves the reaction of N-methyl-2-pyridinamine with methyl chloroacetate under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: N-methyl-2-pyridinamine and methyl chloroacetate.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, in a solvent like ethanol or methanol.

    Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-[methyl(pyridin-2-yl)amino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

N-methyl-2-[methyl(pyridin-2-yl)amino]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-2-[methyl(pyridin-2-yl)amino]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-2-pyridinamine: A precursor in the synthesis of N-methyl-2-[methyl(pyridin-2-yl)amino]acetamide.

    N-methyl-2-pyrrolidinemethanamine: Another compound with a similar structure but different biological activities.

    N-methyl-1-(pyridin-2-yl)methanamine: Shares the pyridine ring but has different functional groups.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

1872792-11-4

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

N-methyl-2-[methyl(pyridin-2-yl)amino]acetamide

InChI

InChI=1S/C9H13N3O/c1-10-9(13)7-12(2)8-5-3-4-6-11-8/h3-6H,7H2,1-2H3,(H,10,13)

InChI Key

PYBYWDUSNAQRPR-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CN(C)C1=CC=CC=N1

Purity

95

Origin of Product

United States

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